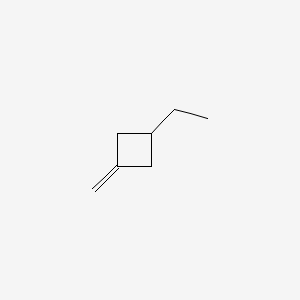
1-Ethyl-3-methylenecyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methylenecyclobutane is an organic compound with the molecular formula C7H12. It belongs to the class of cycloalkanes, which are characterized by a ring structure composed of carbon atoms. This compound is notable for its unique structure, which includes both an ethyl group and a methylene group attached to a cyclobutane ring .
Méthodes De Préparation
The synthesis of 1-Ethyl-3-methylenecyclobutane can be achieved through various methods. One common approach involves the reaction of zinc dust with tetrabromo-neopentane (pentaerythritol tetrabromide). This reaction typically yields a mixture of hydrocarbons, including methylenecyclobutane, with high efficiency . Another method involves the conversion of pentaerythritol into its tribromo derivative, followed by the action of benzenesulfonyl chloride and sodium bromide to produce the desired compound .
Analyse Des Réactions Chimiques
1-Ethyl-3-methylenecyclobutane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different cyclobutane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include zinc, phosphorus tribromide, and benzenesulfonyl chloride. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Applications De Recherche Scientifique
1-Ethyl-3-methylenecyclobutane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for investigating the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-methylenecyclobutane involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions, such as oxidation and substitution, which can alter its structure and properties. These changes can influence the compound’s interactions with other molecules, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylenecyclobutane can be compared to other cycloalkanes, such as cyclopropane, cyclobutane, and cyclopentane. These compounds share similar ring structures but differ in the number and types of substituents attached to the ring . The presence of both an ethyl group and a methylene group in this compound distinguishes it from other cycloalkanes, contributing to its unique reactivity and applications .
Similar compounds include:
Cyclopropane: A three-membered ring with high ring strain.
Cyclobutane: A four-membered ring with moderate ring strain.
Cyclopentane: A five-membered ring with lower ring strain compared to cyclopropane and cyclobutane.
Propriétés
Formule moléculaire |
C7H12 |
|---|---|
Poids moléculaire |
96.17 g/mol |
Nom IUPAC |
1-ethyl-3-methylidenecyclobutane |
InChI |
InChI=1S/C7H12/c1-3-7-4-6(2)5-7/h7H,2-5H2,1H3 |
Clé InChI |
IDCOKWFSONUPDS-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC(=C)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


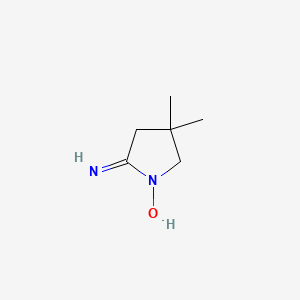
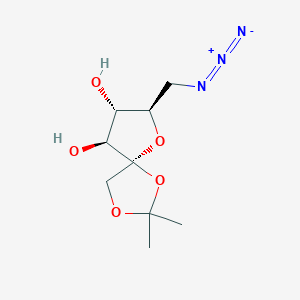
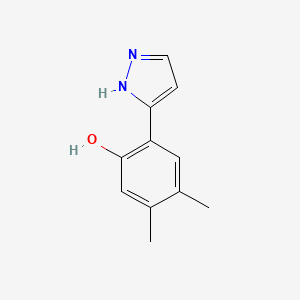
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
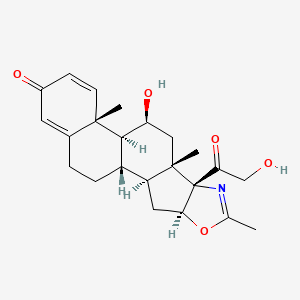
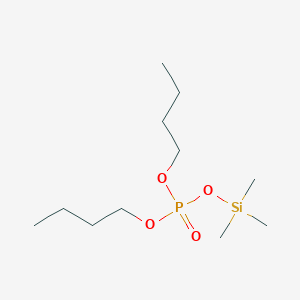
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
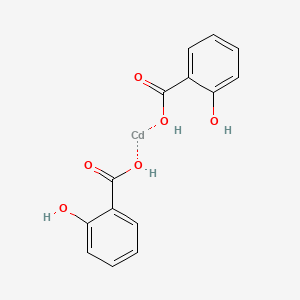
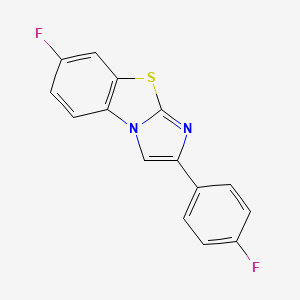
![Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
